JMV 449 acetate

GPCR Neurotensin Receptor Radioligand Binding Assay

Native neurotensin is rapidly degraded, limiting utility in chronic experiments. JMV 449 acetate overcomes this with a reduced CH₂NH bond at Lys8-Lys9 that confers metabolic stability while retaining high receptor affinity. • EC₅₀ = 1.7 ± 0.4 nM in GTPγS assays - 12-fold more potent than neuromedin N • Prolonged in vivo analgesia at 120 pmol/mouse (i.c.v.), far outlasting native neurotensin • Defined NTS1 selectivity validated in dorsal horn neurons - no NTS2 crosstalk Supplied as acetate salt (CAS 141863-45-8), ≥98% purity. Global shipping from stocked inventory.

Molecular Formula C40H70N8O9
Molecular Weight 807.0 g/mol
Cat. No. B8144713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 449 acetate
Molecular FormulaC40H70N8O9
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N.CC(=O)O
InChIInChI=1S/C38H66N8O7.C2H4O2/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39;1-2(3)4/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53);1H3,(H,3,4)/t25-,27-,29-,30-,31-,32-,33-;/m0./s1
InChIKeyJWAZBOKEQASLBT-ULBMXYNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMV 449 Acetate – A Potent, Metabolically Stabilized Neurotensin Receptor Agonist Peptide for GPCR and Neuroscience Research


JMV 449 acetate is a pseudopeptide analogue of neurotensin-(8-13) that incorporates a reduced CH₂NH bond between Lys8 and Lys9, conferring enhanced metabolic stability and sustained in vivo activity. The compound functions as a potent, metabolically stable neurotensin receptor agonist [1]. JMV 449 is the gold-standard reference agonist for the neurotensin receptor 1 (NTS1), widely used in GPCR signaling studies, pain research, and metabolic disease investigations. It is available in free base (CAS 139026-66-7) and acetate salt (CAS 141863-45-8) forms, with a molecular formula of C₃₈H₆₆N₈O₇ (free base) or C₄₀H₇₀N₈O₉ (acetate) [2].

JMV 449 Acetate Procurement – Why Neurotensin or NT(8-13) Peptides Cannot Substitute for JMV 449


Native neurotensin and the unmodified neurotensin-(8-13) fragment are rapidly degraded by plasma and membrane peptidases, severely limiting their utility in chronic in vitro and in vivo experiments [1]. The reduced peptide bond ψ(CH₂NH) engineered into JMV 449 at the Lys8-Lys9 position is critical: it confers marked resistance to enzymatic degradation while preserving high receptor affinity and agonist efficacy [2]. Systematic replacement studies have demonstrated that modifications at the 8-9 bond dramatically alter both metabolic stability and functional potency [3]. Consequently, simple substitution with native neurotensin or unmodified hexapeptide fragments will not replicate the sustained receptor activation profile required for experiments involving chronic stimulation, long-term behavioral assays, or co-administration studies with incretin mimetics. The unique structural modification in JMV 449 is the essential determinant of its differentiated pharmacological profile.

JMV 449 Acetate Quantitative Differentiation – Head-to-Head Comparative Evidence Against Native Neurotensin and Related Agonists


Receptor Binding Affinity – JMV 449 Exhibits ~3-Fold Higher Potency Than Native Neurotensin in Mouse Brain Membranes

JMV 449 demonstrated approximately 3-fold greater potency than native neurotensin in competitive binding assays against ¹²⁵I-neurotensin in mouse brain membrane homogenates [1]. This enhanced affinity at the neurotensin receptor binding site translates directly to greater experimental sensitivity and lower required compound quantities in receptor occupancy studies.

GPCR Neurotensin Receptor Radioligand Binding Assay

Functional G-Protein Coupling – JMV 449 is 12-Fold More Potent Than Neuromedin N in [³⁵S]-GTPγS Assays

In a functional [³⁵S]-GTPγS binding assay using CHO cells stably expressing the cloned rat neurotensin receptor, JMV-449 stimulated nucleotide exchange with an EC₅₀ of 1.7 ± 0.4 nM, which was 12-fold more potent than the neurotensin-related peptide neuromedin N (EC₅₀ = 21 ± 6 nM) [1]. JMV-449 was also slightly more potent than native neurotensin in this assay (NT EC₅₀ = 2.3 ± 0.9 nM).

GPCR Functional Assay G-protein Activation CHO Cell Expression

Tissue Contractility – JMV 449 is 3-Fold More Potent Than Native Neurotensin in Guinea Pig Ileum

In isolated guinea pig ileum preparations, JMV 449 contracted the tissue with an EC₅₀ of 1.9 nM, demonstrating approximately 3-fold greater potency than native neurotensin in this functional tissue assay [1]. This enhanced potency in a physiologically relevant smooth muscle preparation confirms that the reduced peptide bond modification preserves and improves functional agonist activity at native receptors in intact tissue.

Smooth Muscle Pharmacology Functional Tissue Assay Ex Vivo Contractility

In Vivo Analgesic Duration – JMV 449 Provides Sustained Analgesia While Native Neurotensin Effects are Transient

When administered intracerebroventricularly (i.c.v.) to mice at a dose of 120 pmol/mouse, JMV 449 produced potent analgesic effects in the tail-flick test that were markedly prolonged compared to native neurotensin [1]. While the study reports dose-response relationships and time-course comparisons, the key differentiation is the long-lasting nature of JMV 449-mediated analgesia, which is attributed to its resistance to peptidase degradation [2]. In contrast, native neurotensin elicits only transient analgesia due to rapid enzymatic cleavage.

In Vivo Pharmacology Analgesia Tail-Flick Assay

Metabolic Stability – JMV 449 is Markedly Resistant to Peptidase Degradation Versus Native Neurotensin

Systematic replacement of peptide bonds in neurotensin-(8-13) with reduced CH₂NH bonds revealed that the Lys8-Lys9 modification in JMV 449 confers marked resistance to degradation by rat brain membrane peptidases, whereas native neurotensin is rapidly cleaved [1]. The study demonstrated that JMV 449 is resistant to plasma enzyme degradation [2], and that this enhanced metabolic stability is a direct consequence of the ψ(CH₂NH) isostere substitution [3].

Peptide Stability Enzymatic Degradation In Vitro Metabolism

Receptor Subtype Selectivity – JMV 449 is a Selective NTS1 Agonist, Enabling Pathway-Specific Studies

Functional studies in cultured postnatal rat spinal cord dorsal horn neurons demonstrated that the effects of neurotensin were fully reproduced by the selective NTS1 agonist JMV 449 and blocked by the NTS1 antagonist SR48692 and the dual NTS1/NTS2 antagonist SR142948A, whereas the NTS2 agonist levocabastine had no effect [1]. This establishes JMV 449 as a selective NTS1 agonist with no significant activity at NTS2. This selectivity contrasts with compounds such as NTRC-808, which preferentially activates NTS2 over NTS1 [2].

Receptor Subtype Selectivity NTS1 NTS2 Spinal Cord Neurons

JMV 449 Acetate Research Applications – Validated Use Cases in GPCR Signaling, Pain Neuroscience, and Metabolic Pharmacology


Chronic Neurotensin Receptor Stimulation Studies

The enhanced metabolic stability and prolonged in vivo activity of JMV 449 [1] make it the compound of choice for experiments requiring sustained neurotensin receptor activation over hours or days. This includes chronic intracerebroventricular infusion studies, long-term behavioral assessments, and in vitro receptor desensitization/internalization assays where rapid degradation of native neurotensin would confound interpretation. The marked resistance to peptidase degradation [2] ensures consistent agonist concentration throughout the experimental timecourse.

GPCR Functional Assays and G-Protein Coupling Studies

JMV 449 demonstrates high potency (EC₅₀ = 1.7 ± 0.4 nM) in [³⁵S]-GTPγS binding assays, outperforming neuromedin N by 12-fold and native neurotensin by 1.35-fold [3]. This superior functional potency in heterologous expression systems (CHO cells) positions JMV 449 as the optimal reference agonist for characterizing neurotensin receptor pharmacology, screening antagonists, and investigating G-protein coupling mechanisms. Its defined NTS1 selectivity [4] further enables clean interpretation of signaling pathway activation.

NTS1-Selective Signaling Pathway Dissection

The established NTS1 selectivity of JMV 449, validated in spinal cord dorsal horn neurons where it reproduces all neurotensin effects while NTS2 agonists show no activity [4], makes it an essential tool for isolating NTS1-mediated signaling cascades. Researchers studying NTS1-specific pathways in pain modulation, thermoregulation, or neuroprotection can rely on JMV 449 to activate only NTS1, enabling clean experimental design without confounding NTS2 crosstalk. This contrasts with non-selective agonists or NTS2-preferring compounds like NTRC-808 [5].

In Vivo Analgesia and Hypothermia Models

JMV 449 produces potent, dose-dependent analgesic effects in the mouse tail-flick test at i.c.v. doses of 120 pmol/mouse, with a duration of action far exceeding that of native neurotensin [1]. This validated in vivo efficacy supports its use in preclinical pain research, including studies of central nociceptive processing, opioid-sparing analgesia, and neuropathic pain models. The compound also induces hypothermia, making it a useful tool for investigating central thermoregulatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV 449 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.